2-Chloro-4-(2-chloro-6-fluorophenyl)-1-butene

Description

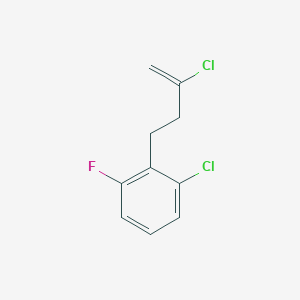

2-Chloro-4-(2-chloro-6-fluorophenyl)-1-butene (molecular formula: C₁₀H₈Cl₂F) is a halogenated alkene featuring a 1-butene backbone substituted with chlorine at position 2 and a 2-chloro-6-fluorophenyl group at position 4. The compound’s structure combines a reactive alkene moiety with electron-withdrawing substituents (Cl, F) and an aromatic ring, influencing its physicochemical and reactivity properties.

Properties

IUPAC Name |

1-chloro-2-(3-chlorobut-3-enyl)-3-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2F/c1-7(11)5-6-8-9(12)3-2-4-10(8)13/h2-4H,1,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOEGWUVFJJSPQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=C(C=CC=C1Cl)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-chloro-6-fluorophenyl)-1-butene typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide . The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-chloro-6-fluorophenyl)-1-butene can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Reduction Reactions: Reduction can lead to the formation of alkanes or other reduced products.

Common Reagents and Conditions

Substitution: Common reagents include sodium amide or potassium thiolate in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4) in ether.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted butenes, while oxidation can produce epoxides or alcohols.

Scientific Research Applications

2-Chloro-4-(2-chloro-6-fluorophenyl)-1-butene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Chloro-4-(2-chloro-6-fluorophenyl)-1-butene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain targets, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Molecular Properties of 2-Chloro-4-(2-chloro-6-fluorophenyl)-1-butene and Analogues

Key Observations :

- Molecular Weight : The target compound’s molecular weight (217.06 g/mol) is significantly higher than simpler alkenes like 1-butene (56.11 g/mol) due to halogen and aryl substituents.

- Substituent Effects : The 2-chloro group and fluorophenyl ring introduce steric bulk and electronic effects, reducing alkene reactivity compared to unsubstituted 1-butene.

Reactivity Trends

Electrophilic Addition Reactions

- 1-Butene : Undergoes rapid electrophilic addition (e.g., with H₂SO₄ or Br₂) due to high electron density at the double bond .

- 2-Chloro-1-butene : The electron-withdrawing Cl group reduces electron density at the alkene, slowing addition reactions compared to 1-butene.

- Steric hindrance from the fluorophenyl group may also limit accessibility to the double bond .

Crystallographic and Hydrogen-Bonding Patterns

- Crystal Packing : Halogen substituents (Cl, F) may engage in halogen bonding or weak hydrogen bonds (e.g., C–Cl···H interactions), influencing crystal packing. Tools like SHELX and ORTEP-3 are critical for resolving such structural details .

- Comparison to Aryl-Substituted Alkenes : The fluorophenyl group in the target compound resembles 4-phenyl-1-butene but with additional halogen interactions. Graph set analysis (as per Etter’s formalism) could classify hydrogen-bonding motifs in its crystal lattice .

Physicochemical Properties

Hypothetical Data Based on Substituent Effects :

- Boiling Point : Higher than 1-butene (-6.3°C) due to increased molecular weight and polarity. Likely comparable to aryl chlorides (e.g., chlorobenzene: 131°C).

- Solubility: Low water solubility (similar to halogenated aromatics) but soluble in non-polar solvents.

Biological Activity

2-Chloro-4-(2-chloro-6-fluorophenyl)-1-butene is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a butene backbone with halogen substituents, which may enhance its reactivity and interactions with biological targets.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 229.11 g/mol. The presence of both chlorine and fluorine atoms suggests potential for significant biological activity, particularly in anticancer applications.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit notable biological activities, including:

- Anticancer Properties : Several studies have reported cytotoxic effects against various cancer cell lines, suggesting that this compound may inhibit tumor growth.

- Antimicrobial Effects : Preliminary investigations hint at potential antimicrobial properties, making it a candidate for further exploration in drug development.

Cytotoxicity Testing

A study evaluated the cytotoxic effects of related compounds on the NCI-60 DTP human tumor cell line panel at a concentration of 10 µM. The results showed significant cytotoxicity across multiple cancer types, including breast, lung, and colon cancers. Notably, compounds similar to this compound demonstrated growth inhibition percentages ranging from 70% to over 90% in various cell lines (Table 1) .

| Compound | Cell Line | GI50 (µM) | Activity Level |

|---|---|---|---|

| Compound A | MDA-MB-468 (Breast) | 1–2 | Highly Active |

| Compound B | A549 (Lung) | 3.5 | Moderately Active |

| Compound C | HCT116 (Colon) | 2–3 | Highly Active |

The mechanism through which this compound exerts its effects involves interactions with specific enzymes or receptors. The halogen atoms may facilitate covalent bonding or enhance binding affinity to biological targets, leading to altered cellular functions .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Bromo-2,6-difluoroaniline | Bromine and difluoro groups | Anticancer activity |

| 2-Bromo-4-(2-chlorophenyl)-1-butene | Bromine and chlorine on butene backbone | Potential antimicrobial properties |

| 4-(2-Chloro-6-fluorophenyl)-1-butene | Chlorine and fluorine substituents | Investigated for enzyme interactions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.